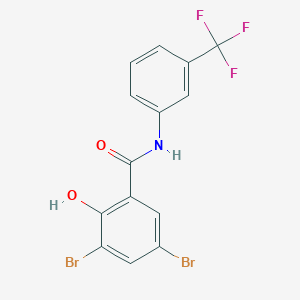

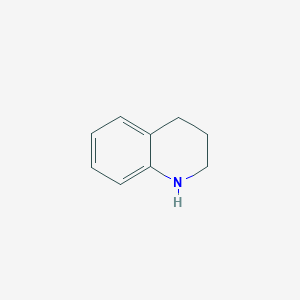

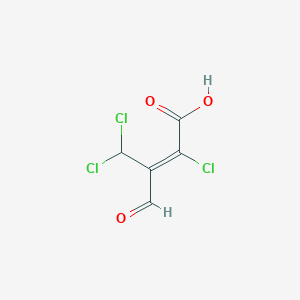

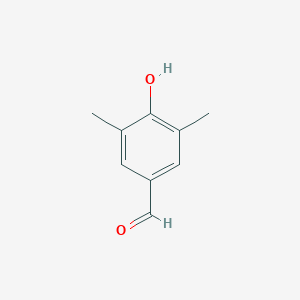

![molecular formula C23H24O12S3 B108956 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid CAS No. 101418-00-2](/img/structure/B108956.png)

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid

Übersicht

Beschreibung

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is a polycondensation product of meta-cresolsulfonic acid and phenol. It is primarily used as a topical hemostatic and antiseptic agent in the treatment of infectious and other lesions of the mucous membranes, such as gynecological infections, anal hemorrhoids, and ulcers of the oral cavity, including canker sores . This compound has been in use since the 1950s and is known for its dual mechanism of action, which includes antiseptic properties and the promotion of selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact .

Wirkmechanismus

Target of Action

Policresulen primarily targets the nonstructural protein 3 (NS3) and its cofactor NS2B . These proteins play a pivotal role in the replication of the Dengue virus (DENV), making them potential targets for anti-DENV drugs .

Mode of Action

Policresulen acts as a competitive inhibitor of the DENV2 NS2B/NS3 protease . It interacts directly with the residues Gln106 and Arg133 of the DENV2 NS2B/NS3 protease via hydrogen bonding . This interaction effectively inhibits the replication of the DENV2 virus .

Biochemical Pathways

It is known that policresulen promotes the selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact . This process is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues .

Result of Action

Policresulen has a twofold mechanism of action. In addition to its antiseptic effect, it promotes the selective coagulation of necrotic and pathologically altered tissues . The shedding of these necrotic tissues is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues . This results in the healing of lesions in the mucous membranes and skin .

Biochemische Analyse

Biochemical Properties

Policresulen is a potent inhibitor of DENV2 NS2B/NS3 protease . The residues Gln106 and Arg133 of DENV2 NS2B/NS3 protease directly interact with Policresulen via hydrogen bonding .

Cellular Effects

Policresulen effectively inhibits the replication of DENV2 virus in BHK-21 cells . It acts as a competitive inhibitor of the protease, and slightly affects the protease stability .

Molecular Mechanism

Policresulen exerts its effects at the molecular level by inhibiting the DENV2 NS2B/NS3 protease . It binds to the residues Gln106 and Arg133 of the protease via hydrogen bonding .

Temporal Effects in Laboratory Settings

The effects of Policresulen on the DENV2 NS2B/NS3 protease and the replication of DENV2 virus in BHK-21 cells have been observed in laboratory settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is synthesized through the polycondensation of meta-cresolsulfonic acid and phenol. The process involves the reaction of these two compounds under controlled conditions to form a polymeric structure. The specific reaction conditions, such as temperature, pressure, and catalysts used, are critical to achieving the desired product with the appropriate molecular weight and properties .

Industrial Production Methods

In industrial settings, the production of policresulen involves large-scale polycondensation reactions. The process typically includes the preparation of meta-cresolsulfonic acid and phenol, followed by their controlled reaction in a reactor. The resulting polymer is then purified and formulated into various dosage forms, such as solutions, gels, and suppositories .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and properties.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy and stability.

Substitution: this compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving policresulen include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pH, and solvent, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from the reactions of policresulen depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of policresulen, while substitution reactions may yield modified versions of the compound with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid has a wide range of scientific research applications, including:

Chemistry: this compound is used in organic synthesis and as a reagent in various chemical reactions.

Biology: this compound has been studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is widely used in the treatment of gynecological infections, oral ulcers, and hemorrhoids. .

Industry: This compound is used in the formulation of various pharmaceutical products, including solutions, gels, and suppositories

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:

Formaldehyde: Like policresulen, formaldehyde has antiseptic properties but lacks the selective coagulation effect.

Phenol: Phenol is another antiseptic agent, but it is more toxic and less selective in its action compared to policresulen.

Cresol: Cresol shares some chemical similarities with policresulen but does not have the same therapeutic applications

This compound stands out due to its unique combination of antiseptic and selective coagulation properties, making it particularly effective in treating mucosal and dermal lesions without damaging healthy tissues .

Eigenschaften

IUPAC Name |

2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKMKGNTMOPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143913 | |

| Record name | Policresulen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-00-2 | |

| Record name | Policresulen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does policresulen exert its therapeutic effects?

A1: Policresulen acts as a locally acting hemostatic and antiseptic agent. [, , ] It achieves this through its astringent properties, causing coagulation and precipitation of proteins in necrotic or diseased tissues. [] This selective action helps in debridement and promotes healthy tissue regeneration.

Q2: What are the downstream effects of policresulen application on tissues?

A2: Policresulen application leads to denaturation and sloughing off of damaged tissues. [] This process facilitates the healing of wounds and lesions, particularly in cervical erosion and other gynecological conditions. [, , , , ]

Q3: What is the molecular structure of policresulen?

A3: Policresulen is a complex polymer, primarily consisting of methylene-bridged cresol sulfonic acid polymers. [, ] Due to its complex polymeric nature, a specific molecular formula is not readily defined.

Q4: Is there any spectroscopic data available for policresulen?

A4: While detailed spectroscopic analysis of the entire polymer is challenging, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with Q-TOF mass spectrometry to identify and characterize components and impurities within policresulen solutions. [, , ] These analyses provide valuable information about the composition and potential impurities present.

Q5: Does policresulen exhibit any catalytic activity?

A5: Based on current research, policresulen's primary mechanism of action is not attributed to catalytic activity. It predominantly acts through its hemostatic and antiseptic properties. [, , ]

Q6: Have there been any computational studies conducted on policresulen?

A6: While specific computational modeling studies on the entire policresulen polymer might be limited due to its complexity, research has focused on analyzing the structure-activity relationships of its components. [, , ] Understanding the individual components can provide insights into the overall behavior of policresulen.

Q7: How do structural modifications of policresulen components affect its activity?

A7: Research on policresulen primarily focuses on analyzing the composition and impurities present in its solution form. [] Detailed SAR studies examining the impact of specific structural modifications on the polymer's activity are limited in the current literature.

Q8: What are the common formulations of policresulen?

A8: Policresulen is available in various formulations, including solutions, gels, vaginal suppositories, and tablets. [, , , , , , ] The choice of formulation often depends on the specific application and route of administration.

Q9: What are the safety regulations surrounding the use of policresulen?

A9: The use and regulation of policresulen vary depending on the country and intended application. It is crucial to consult local regulations and prescribing information for specific guidelines and safety protocols.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of policresulen?

A10: Due to its localized action and minimal systemic absorption, detailed ADME studies on policresulen are limited. Research primarily focuses on its local effects and safety profile in topical applications. [, , ]

Q11: What types of in vitro studies have been conducted on policresulen?

A11: In vitro studies have focused on evaluating the antimicrobial activity of policresulen against various pathogens, including bacteria, fungi, and protozoa. [, ] These studies help to establish its effectiveness as an antiseptic agent.

Q12: What animal models have been used to study the efficacy of policresulen?

A12: Research utilizing rabbit models has been conducted to evaluate the local tissue response and potential irritation caused by policresulen application. [, ] These studies are crucial for assessing the safety and tolerability of the compound.

Q13: Have there been any clinical trials investigating the efficacy of policresulen?

A13: Numerous clinical trials have demonstrated the efficacy and safety of policresulen in treating various gynecological conditions, such as cervical erosion, cervicitis, and vaginal infections. [, , , , , , , , , , , , ] These trials provide valuable data on its clinical benefits and potential applications.

Q14: Is there evidence of resistance development to policresulen?

A14: There is limited evidence of significant resistance development to policresulen. [] Its multi-modal mechanism of action, targeting various components of pathogens, likely contributes to its sustained effectiveness.

Q15: Are there any specific drug delivery systems designed for policresulen?

A15: Research has focused on developing different formulations, such as gels and suppositories, to enhance the delivery and retention of policresulen at the target site. [, , , , ] These formulations aim to improve its efficacy and minimize potential side effects.

Q16: What analytical methods are commonly used to characterize and quantify policresulen?

A16: HPLC coupled with various detection methods, such as UV detection and mass spectrometry, are frequently employed to analyze policresulen's composition and quantify its components. [, , ]

Q17: What is the environmental impact of policresulen?

A17: Research on the environmental impact and degradation of policresulen is limited. Further investigation is needed to assess its potential effects on the environment and develop sustainable disposal practices.

Q18: Have the analytical methods used to study policresulen been validated?

A18: Researchers have established and validated analytical methods, such as HPLC, for analyzing the composition and impurities of policresulen solutions. [, , ] These validations ensure the accuracy, precision, and reliability of the analytical data.

Q19: What quality control measures are in place for policresulen production?

A19: Pharmaceutical companies and regulatory agencies have established strict quality control standards for the manufacturing of policresulen products. These measures ensure the safety, efficacy, and consistency of the final product. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

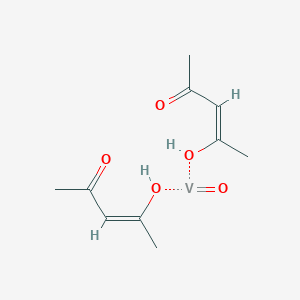

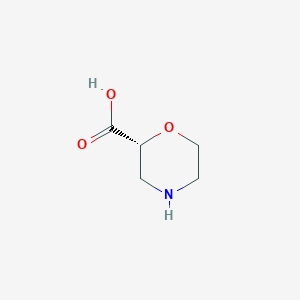

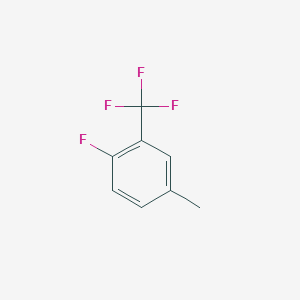

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)